Cas no 1125-34-4 (2-Pyridinecarboxylicacid, 6-methyl-, 1-oxide)

2-Pyridinecarboxylicacid, 6-methyl-, 1-oxide structure
1125-34-4 structure
Product Name:2-Pyridinecarboxylicacid, 6-methyl-, 1-oxide
Numero CAS:1125-34-4
MF:C7H7NO3
MW:153.135381937027
CID:157372
PubChem ID:564317
Update Time:2025-04-19

2-Pyridinecarboxylicacid, 6-methyl-, 1-oxide Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Pyridinecarboxylicacid, 6-methyl-, 1-oxide
    • 6-methyl-1-oxidopyridin-1-ium-2-carboxylic acid
    • 0160609
    • 2-carboxy-6-methylpyridine N-oxide
    • 6-Methyl-1-oxy-pyridin-2-carbonsaeure
    • 6-methyl-1-oxy-pyridine-2-carboxylic acid
    • 6-methylpicolinic ac
    • 6-Methylpicolinic acid 1-oxide
    • 6-methyl-picolinic acid N-oxide
    • 6-Methylpicolinic acid oxide
    • 6-Methylpyridin-2-carbonsaeure-1-oxid
    • 6-Methyl-pyridin-carbonsaeure-(2)-N-oxid
    • 6-Methylpyridine-2-carboxylic acid 1-oxide
    • A3784
    • AC1LBU7B
    • CTK0H6874
    • ST091400
    • 2-Carboxy-6-methylpyridine 1-oxide
    • 2-Pyridinecarboxylic acid, 6-methyl-, 1-oxide
    • NSC-101605
    • 2-CARBOXY-6-METHYL-1-PYRIDINIUMOLATE
    • 1125-34-4
    • 6-Methyl-2-pyridinecarboxylic acid oxide
    • 6-Methyl-1-oxo-1lambda~5~-pyridine-2-carboxylic acid
    • SCHEMBL23154787
    • 6-Methyl-2-pyridinecarboxylic acid 1-oxide
    • DTXSID90340381
    • NSC101605
    • AKOS005599369
    • Inchi: 1S/C7H7NO3/c1-5-3-2-4-6(7(9)10)8(5)11/h2-4H,1H3,(H,9,10)
    • Chiave InChI: WKUTWAZFIDHPGR-UHFFFAOYSA-N
    • Sorrisi: [O-][N+]1C(C(=O)O)=CC=CC=1C

Proprietà calcolate

  • Massa esatta: 154.05044
  • Massa monoisotopica: 153.043
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 11
  • Conta legami ruotabili: 1
  • Complessità: 160
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 62.8A^2
  • XLogP3: 0.7

Proprietà sperimentali

  • Punto di ebollizione: °Cat760mmHg
  • Punto di infiammabilità: °C
  • PSA: 57.38
  • LogP: 1.12170
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Nantong Boya Environmental Protection Technology Co., Ltd
烟台朗裕新材料科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd